Biocatalytic Reduction: Meta-Isomer Achieves >95% Conversion and >99% ee Across Both (R)- and (S)-Selective ADH Systems, Outperforming Ortho- and Para-Isomers
In a direct head-to-head comparison, Neupert et al. (2010) reduced non-protected 2′-, 3′-, and 4′-hydroxyacetophenone using both (R)- and (S)-selective alcohol dehydrogenases (ADHs). The meta-isomer precursor (3′-hydroxyacetophenone, 1b) achieved >95% conversion and >99% ee with both (R)-LB-ADH (entry 4) and (S)-Rsp-ADH (entry 6) under standard 24 h conditions [1]. In contrast, the ortho-isomer precursor (2′-hydroxyacetophenone, 1a) gave only 5% conversion with LB-ADH (entry 1) and 22–49% with Rsp-ADH (entries 2–3), while the para-isomer precursor (4′-hydroxyacetophenone, 1c) required prolonged reaction times (72 h) to reach only 58% conversion with Rsp-ADH (entry 8) and produced the (R)-enantiomer at a lower ee of >95% with LB-ADH (entry 7) versus >99% for the meta-isomer [1]. This demonstrates that the meta-substitution uniquely enables both high conversion and superior enantioselectivity across complementary ADH systems without requiring hydroxyl protection [1].
| Evidence Dimension | Biocatalytic reduction conversion and enantioselectivity (non-protected hydroxyacetophenones) |
|---|---|
| Target Compound Data | 3′-Hydroxyacetophenone → 1-(3-hydroxyphenyl)ethanol: Conversion >95%, ee >99% (R-ADH, 24 h); Conversion 95%, ee >99% (S-ADH, 24 h) [1] |
| Comparator Or Baseline | 2′-Hydroxyacetophenone → 1-(2-hydroxyphenyl)ethanol: Conversion 5% (R-ADH, 24 h), 22–49% (S-ADH, 72 h). 4′-Hydroxyacetophenone → 1-(4-hydroxyphenyl)ethanol: Conversion >95%, ee >95% (R-ADH, 24 h); Conversion 58%, ee >99% (S-ADH, 72 h) [1] |
| Quantified Difference | Meta-isomer: >95% conversion and >99% ee with both (R)- and (S)-ADH. Ortho-isomer: 5–49% conversion (5- to 19-fold lower). Para-isomer: 58% conversion with S-ADH (1.6-fold lower); ee >95% vs. >99% for R-enantiomer [1]. |
| Conditions | Recombinant ADHs: LB-ADH (R-selective, L. brevis), LK-ADH (R-selective, L. kefir), Rsp-ADH (S-selective, Rhodococcus sp.); substrate-coupled cofactor recycling (method A) or enzyme-coupled (method B); 24–120 h; room temperature; pH 7 phosphate buffer/isopropanol [1]. |
Why This Matters
For procurement decisions in biocatalytic process development, the meta-isomer is the only regioisomer that delivers both high conversion and uniformly excellent enantioselectivity across complementary ADH platforms, eliminating the need for protecting-group chemistry.
- [1] Neupert, A., Ressa, T., Wittmann, J., Hummel, W., & Gröger, H. (2010). Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones. Zeitschrift für Naturforschung B, 65b, 337–340. Table 1, entries 1–8. DOI: 10.1515/znb-2010-0317. View Source
